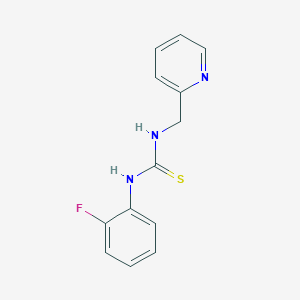
1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene is an organic compound that belongs to the class of nitroalkenes. It is a yellow crystalline solid that has been widely used in scientific research due to its unique chemical properties. This compound has a wide range of applications in various fields of science, including chemistry, biochemistry, pharmacology, and material science. In
Mécanisme D'action
The mechanism of action of 1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene is not fully understood. However, it is believed to act as a Michael acceptor, which can react with various nucleophiles such as thiols, amines, and carboxylic acids. This compound has also been shown to exhibit cytotoxicity against various cancer cell lines, which suggests that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to exhibit antibacterial and antifungal activity against various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene is its unique chemical properties, which make it a versatile building block in organic synthesis. This compound has also been shown to exhibit cytotoxicity against various cancer cell lines, which suggests that it may have potential as an anticancer agent. However, one of the main limitations of this compound is its toxicity, which can pose a risk to researchers working with it in the laboratory.
Orientations Futures
There are several future directions for the research on 1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene. One of the main directions is the development of new synthetic methods for this compound and its derivatives. Another direction is the investigation of its potential as an anticancer agent and the development of new analogs with improved cytotoxicity. Additionally, the investigation of its antibacterial and antifungal activity and the development of new derivatives with improved activity is another potential direction for future research.
Méthodes De Synthèse
The synthesis of 1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene can be achieved through several methods. One of the most commonly used methods involves the reaction of benzyloxybenzaldehyde with bromine and nitromethane in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene.
Applications De Recherche Scientifique
1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene has been widely used in scientific research due to its unique chemical properties. It has been used as a building block in the synthesis of various organic compounds, including nitroalkenes, nitroalkanes, and nitroarenes. This compound has also been used as a reagent in the synthesis of various natural products, including alkaloids and steroids.
Propriétés
IUPAC Name |
2-bromo-4-[(E)-2-nitroethenyl]-1-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-14-10-12(8-9-17(18)19)6-7-15(14)20-11-13-4-2-1-3-5-13/h1-10H,11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPVCLKFPWXUBP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzyloxy)-2-bromo-4-[(E)-2-nitroethenyl]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![cyclohexyl [(2-nitrophenyl)thio]acetate](/img/structure/B5702932.png)

![4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)




![5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5702992.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B5703011.png)
![N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5703016.png)